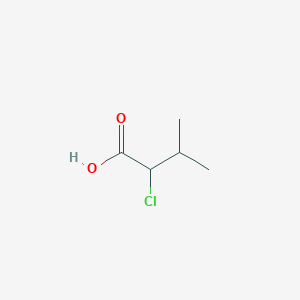

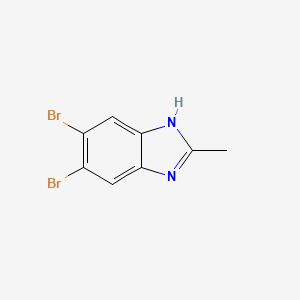

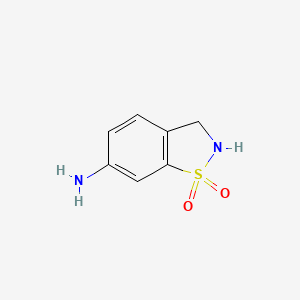

![molecular formula C10H16N2O B3033241 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1007518-42-4](/img/structure/B3033241.png)

1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Vue d'ensemble

Description

The compound "1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one" is a pyrazoline derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry and analytical chemistry .

Synthesis Analysis

The synthesis of pyrazoline derivatives typically involves the reaction of chalcone derivatives with hydrazine hydrate in a suitable solvent. For instance, the synthesis of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives was achieved by reacting chalcone derivatives with hydrazine hydrate in hot propanoic acid solution . Similarly, bis(3,5-dimethylpyrazol-1-yl)ethane derivatives were synthesized by reacting bis(3,5-dimethylpyrazolyl)ethane with hexacarbonyl molybdenum or tungsten .

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives can be determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonyltungsten was elucidated using X-ray crystallography, revealing a seven-membered ring in a boat conformation . The structure of another pyrazoline derivative was confirmed by X-ray diffraction studies, showing that it crystallizes in the monoclinic system with specific unit cell parameters .

Chemical Reactions Analysis

Pyrazoline derivatives can undergo various chemical reactions, including oxidative addition and ligand substitution. For instance, bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten complexes reacted with RSnCl3 to give seven-coordinate oxidative-addition products. These complexes could also undergo ligand substitution when heated with 1,2-bis(diphenylphosphino)ethane .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives vary depending on their specific substituents and structure. They are generally soluble in organic solvents but insoluble in water. The purity of these compounds can be confirmed by melting point determination and qualitative reactions. For example, the purity of a tetradentate antipyrine derivative was confirmed by its melting point and a qualitative reaction with sodium nitrite . The crystal packing of pyrazoline derivatives can be analyzed using Hirshfeld surface analysis, which provides insight into intermolecular interactions within the crystal structure .

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

- The compound 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one has been utilized in the synthesis of various chemical structures. For instance, it's involved in the selenoacetalyzation of 4‐Formylpyrazoles, leading to the production of 2-(pyrazol-4-yl)-1,3-diselenanes, which are significant for further chemical transformations (Papernaya et al., 2013).

Catalysis and Polymerization

- This compound is also integral in the formation of metallomacrocyclic palladium(II) complexes, which are relevant in catalysis and polymerization processes. These complexes exhibit varying properties based on the solvent used, indicating their potential for diverse applications in chemistry (Guerrero et al., 2008).

Corrosion Inhibition

- Research indicates that derivatives of this compound, such as bipyrazole, show potential as corrosion inhibitors. A study using density functional theory (DFT) elucidated the various inhibition efficiencies and reactive sites of these compounds, contributing to advancements in materials science and engineering (Wang et al., 2006).

Material Science and Engineering

- In material science, the compound is employed in the study of oligomerization and polymerization of ethylene. The research focuses on pyrazolylamine ligands and their interaction with nickel complexes, highlighting the compound's role in the development of new materials with specific properties (Obuah et al., 2014).

Molecular Design and Drug Development

- Additionally, the compound and its derivatives are used in the synthesis of various ligands and complexes that have potential applications in drug design and development. These synthesized structures often serve as a foundation for exploring new therapeutic agents and materials (Kodadi et al., 2008).

Crystallography and Spectroscopy

- The compound's derivatives are also significant in crystallography and spectroscopy studies. They provide insights into molecular structures, intermolecular interactions, and the properties of various chemical entities (Delgado et al., 2020).

Mécanisme D'action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, some imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

The safety and hazards of a compound depend on its structure and how it’s used. For instance, some compounds can be harmful if swallowed or in contact with skin.

Orientations Futures

Propriétés

IUPAC Name |

1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-6(2)12-8(4)10(9(5)13)7(3)11-12/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYVVHKNACUSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

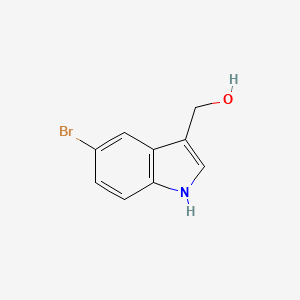

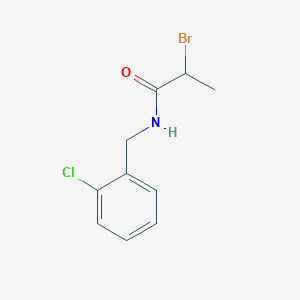

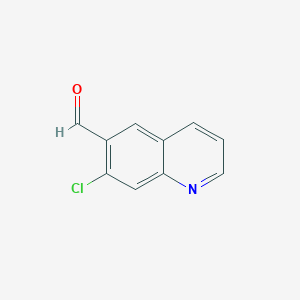

![2-{[(4-Bromophenyl)amino]methyl}phenol](/img/structure/B3033162.png)

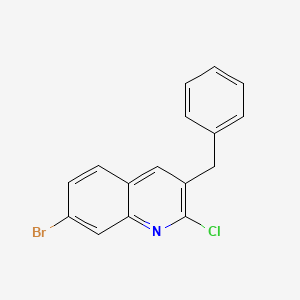

![2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B3033170.png)

![5-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3033176.png)